N-(2-Bromo-6-nitrophenyl)piperidin-1-amine
Overview
Description
N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is an organic compound with the molecular formula C11H14BrN3O2. It is a brominated nitrobenzene derivative that contains a piperidinylamino group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine typically involves the bromination of nitrobenzene derivatives. One common method is the bromination of nitrobenzene in the presence of catalysts such as iron powder and bromine. The reaction is carried out in a three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer. The nitrobenzene is heated in an oil bath, and bromine is added gradually along with iron powder. The reaction mixture is then distilled with steam to obtain the desired product .
Industrial Production Methods
For large-scale production, the bromination process can be optimized by using dibromohydantoin as the brominating agent in sulfuric acid. This method offers mild reaction conditions, high yield, and purity of the product. The process involves adding nitrobenzene and concentrated sulfuric acid to a flask, cooling the mixture, and then adding dibromohydantoin. The reaction is maintained at a specific temperature, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-6-nitrophenyl)piperidin-1-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in the compound can be substituted with other electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, iron powder, and sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-2-(piperidin-1-ylamino)nitrobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical compounds.
Biological Studies: To study the effects of brominated nitrobenzene derivatives on biological systems.
Industrial Applications: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-nitrophenyl)piperidin-1-amine involves its interaction with molecular targets in biological systems. The bromine and nitro groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the piperidinylamino group.
4-Bromo-2-nitroaniline: Similar structure with the bromine atom at a different position.
2-Bromo-4-nitroaniline: Another isomer with different substitution patterns.
Uniqueness
N-(2-Bromo-6-nitrophenyl)piperidin-1-amine is unique due to the presence of the piperidinylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-(2-bromo-6-nitrophenyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-5-4-6-10(15(16)17)11(9)13-14-7-2-1-3-8-14/h4-6,13H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNCYSOMAVMVGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CC=C2Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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